Cas no 1353993-59-5 ((S)-3-[(2-Amino-acetyl)-ethyl-amino]-piperidine-1-carboxylic acid tert-butyl ester)

(S)-3-[(2-Amino-acetyl)-ethyl-amino]-piperidine-1-carboxylic acid tert-butyl ester is a chiral piperidine derivative featuring a tert-butyl carbamate protecting group and an amino-acetyl-ethyl-amino side chain. This compound serves as a valuable intermediate in organic synthesis, particularly in the preparation of pharmacologically active molecules. The tert-butyl ester group enhances stability and facilitates selective deprotection under mild acidic conditions. Its chiral center at the 3-position allows for stereoselective applications, making it useful in asymmetric synthesis. The amino-acetyl moiety provides a reactive handle for further functionalization, enabling the construction of complex scaffolds. This reagent is commonly employed in medicinal chemistry for the development of peptidomimetics and bioactive small molecules.
(S)-3-[(2-Amino-acetyl)-ethyl-amino]-piperidine-1-carboxylic acid tert-butyl ester structure
1353993-59-5 structure
Product Name:(S)-3-[(2-Amino-acetyl)-ethyl-amino]-piperidine-1-carboxylic acid tert-butyl ester
CAS No:1353993-59-5
MF:C14H27N3O3
MW:285.382483720779
CID:2155591
Update Time:2025-05-22

(S)-3-[(2-Amino-acetyl)-ethyl-amino]-piperidine-1-carboxylic acid tert-butyl ester Chemical and Physical Properties

Names and Identifiers

    • (S)-3-[(2-amino-acetyl)-ethyl-amino]-piperidine-1-carboxylic acid tert-butyl ester
    • (S)-tert-Butyl 3-(2-amino-N-ethylacetamido)piperidine-1-carboxylate
    • AM95140
    • (S)-3-[(2-Aminoacetyl)ethylamino]piperidine-1-carboxylic acid tert-butyl ester
    • (S)-3-[(2-Amino-acetyl)-ethyl-amino]-piperidine-1-carboxylic acid tert-butyl ester
    • Inchi: 1S/C14H27N3O3/c1-5-17(12(18)9-15)11-7-6-8-16(10-11)13(19)20-14(2,3)4/h11H,5-10,15H2,1-4H3/t11-/m0/s1
    • InChI Key: YMJFAOLCBWLRKS-NSHDSACASA-N
    • SMILES: O(C(C)(C)C)C(N1CCC[C@@H](C1)N(C(CN)=O)CC)=O

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 5
  • Complexity: 352
  • Topological Polar Surface Area: 75.9

(S)-3-[(2-Amino-acetyl)-ethyl-amino]-piperidine-1-carboxylic acid tert-butyl ester Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Fluorochem
080612-500mg
S)-3-[(2-Amino-acetyl)-ethyl-amino]-piperidine-1-carboxylic acid tert-butyl ester
1353993-59-5
500mg
£854.00 2022-03-01
Chemenu
CM497979-1g
(S)-tert-Butyl3-(2-amino-N-ethylacetamido)piperidine-1-carboxylate
1353993-59-5 97%
1g
$1695 2022-09-03

Additional information on (S)-3-[(2-Amino-acetyl)-ethyl-amino]-piperidine-1-carboxylic acid tert-butyl ester

Research Brief on (S)-3-[(2-Amino-acetyl)-ethyl-amino]-piperidine-1-carboxylic acid tert-butyl ester (CAS: 1353993-59-5)

The compound (S)-3-[(2-Amino-acetyl)-ethyl-amino]-piperidine-1-carboxylic acid tert-butyl ester (CAS: 1353993-59-5) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential applications in drug discovery and development. This research brief synthesizes the latest findings related to this compound, focusing on its synthesis, biological activity, and therapeutic potential.

Recent studies have highlighted the role of (S)-3-[(2-Amino-acetyl)-ethyl-amino]-piperidine-1-carboxylic acid tert-butyl ester as a key intermediate in the synthesis of novel bioactive molecules. Its unique structural features, including the tert-butyl ester group and the piperidine ring, make it a versatile building block for the development of pharmacologically active compounds. Researchers have successfully utilized this compound in the synthesis of protease inhibitors and GPCR modulators, demonstrating its broad utility in medicinal chemistry.

One of the most promising applications of this compound is in the development of targeted therapies for neurological disorders. A 2023 study published in the Journal of Medicinal Chemistry reported that derivatives of (S)-3-[(2-Amino-acetyl)-ethyl-amino]-piperidine-1-carboxylic acid tert-butyl ester exhibited potent activity against neurodegenerative targets, such as tau protein aggregation and amyloid-beta plaque formation. These findings suggest potential therapeutic avenues for Alzheimer's disease and other tauopathies.

In addition to its neurological applications, this compound has shown promise in oncology research. Preliminary in vitro studies indicate that certain derivatives can inhibit key signaling pathways in cancer cells, particularly those involved in cell proliferation and survival. The compound's ability to serve as a scaffold for the development of kinase inhibitors is currently under investigation, with several research groups reporting promising results in preclinical models.

The synthetic accessibility of (S)-3-[(2-Amino-acetyl)-ethyl-amino]-piperidine-1-carboxylic acid tert-butyl ester has also been a focus of recent research. A novel, high-yield synthesis route was reported in Organic Process Research & Development, featuring improved stereoselectivity and reduced environmental impact compared to traditional methods. This advancement is expected to facilitate larger-scale production for further pharmacological evaluation.

Looking ahead, researchers are exploring the potential of this compound in the development of bifunctional molecules and PROTACs (proteolysis targeting chimeras). Its structural features make it particularly suitable for these emerging therapeutic modalities, which require precise control over molecular recognition and degradation pathways. Several pharmaceutical companies have included derivatives of this compound in their early-stage discovery pipelines, underscoring its growing importance in drug development.

In conclusion, (S)-3-[(2-Amino-acetyl)-ethyl-amino]-piperidine-1-carboxylic acid tert-butyl ester represents a valuable chemical entity with diverse applications in medicinal chemistry. Its continued investigation promises to yield novel therapeutic agents for challenging disease areas, while recent synthetic improvements enhance its practicality for drug discovery programs. Future research should focus on expanding its therapeutic applications and optimizing its pharmacological properties through systematic structure-activity relationship studies.

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